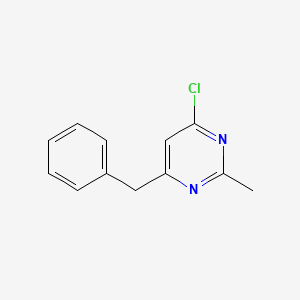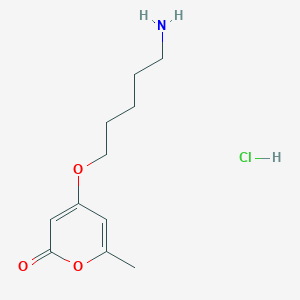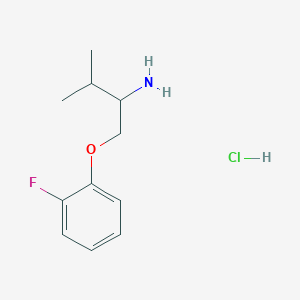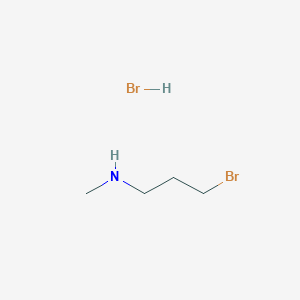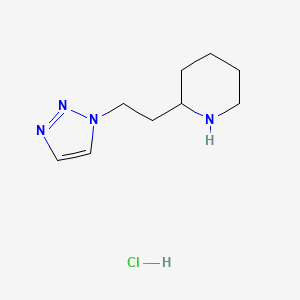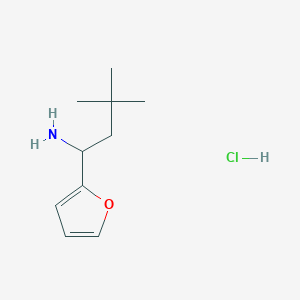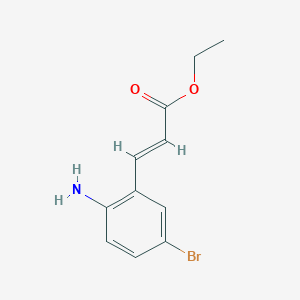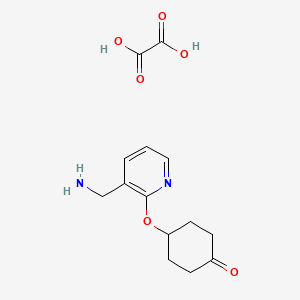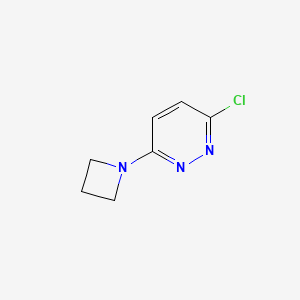
3-(氮杂环丁烷-1-基)-6-氯哒嗪
概述
描述
3-(Azetidin-1-yl)-6-chloropyridazine is a heterocyclic compound that features both an azetidine ring and a chloropyridazine moiety
科学研究应用
3-(Azetidin-1-yl)-6-chloropyridazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
作用机制
Target of Action
Azetidinones, a class of compounds to which 3-(azetidin-1-yl)-6-chloropyridazine belongs, are known for their diverse pharmacological activities such as antimicrobial, anti-inflammatory, anticonvulsant, anti-hiv, anti-parkinsonian, antidiabetic, and antitubercular activities . They are part of the core structure of several antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams .
Mode of Action
Azetidinones generally exert their antimicrobial activity by interfering with enzymes that have specific correlation to peptidoglycan metabolism and induce damage to the bacterial cell wall .
Biochemical Pathways
Azetidinones are known to interfere with peptidoglycan metabolism, which is crucial for bacterial cell wall synthesis . This interference can disrupt the normal functioning of bacteria, leading to their death.
Pharmacokinetics
The pharmacokinetics of azetidinones and related compounds are generally well-studied .
Result of Action
Azetidinones are known to exert a variety of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, anti-hiv, anti-parkinsonian, antidiabetic, and antitubercular activities . These effects are likely due to the compound’s interaction with its targets and the subsequent disruption of key biochemical pathways.
生化分析
Biochemical Properties
3-(Azetidin-1-yl)-6-chloropyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves the enzyme phosphoinositide-3 kinase, which is crucial for cell signaling pathways. 3-(Azetidin-1-yl)-6-chloropyridazine inhibits the activity of phosphoinositide-3 kinase, thereby modulating downstream signaling events. Additionally, this compound has been shown to interact with proteins involved in the regulation of the actin cytoskeleton, such as RhoA and cofilin, affecting their activity and leading to changes in cell morphology and motility .
Cellular Effects
The effects of 3-(Azetidin-1-yl)-6-chloropyridazine on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of phosphoinositide-3 kinase by 3-(Azetidin-1-yl)-6-chloropyridazine leads to reduced cell proliferation and increased apoptosis in certain cancer cell lines. Furthermore, this compound affects the expression of genes involved in cell cycle regulation and apoptosis, thereby modulating cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 3-(Azetidin-1-yl)-6-chloropyridazine exerts its effects through several mechanisms. It binds to the active site of phosphoinositide-3 kinase, inhibiting its activity and preventing the phosphorylation of downstream targets. This inhibition disrupts the signaling cascade, leading to altered cellular responses. Additionally, 3-(Azetidin-1-yl)-6-chloropyridazine interacts with other biomolecules, such as RhoA and cofilin, modulating their activity and affecting the organization of the actin cytoskeleton. These interactions result in changes in cell morphology, motility, and overall cellular function .
Temporal Effects in Laboratory Settings
The effects of 3-(Azetidin-1-yl)-6-chloropyridazine in laboratory settings change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term exposure to 3-(Azetidin-1-yl)-6-chloropyridazine can lead to cumulative effects on cellular function, including sustained inhibition of cell proliferation and increased apoptosis. These effects have been observed in both in vitro and in vivo studies, highlighting the potential long-term impact of this compound on cellular processes .
Dosage Effects in Animal Models
The effects of 3-(Azetidin-1-yl)-6-chloropyridazine vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively inhibits phosphoinositide-3 kinase activity, leading to reduced tumor growth in cancer models. At higher doses, 3-(Azetidin-1-yl)-6-chloropyridazine can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .
Metabolic Pathways
3-(Azetidin-1-yl)-6-chloropyridazine is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways involves the enzyme glutathione S-transferase, which catalyzes the conjugation of 3-(Azetidin-1-yl)-6-chloropyridazine with glutathione. This conjugation facilitates the detoxification and excretion of the compound from the body. Additionally, 3-(Azetidin-1-yl)-6-chloropyridazine affects metabolic flux by modulating the activity of enzymes involved in cellular metabolism, leading to changes in metabolite levels .
Transport and Distribution
The transport and distribution of 3-(Azetidin-1-yl)-6-chloropyridazine within cells and tissues are mediated by various transporters and binding proteins. This compound is actively transported into cells by organic cation transporters and distributed within different cellular compartments. Once inside the cell, 3-(Azetidin-1-yl)-6-chloropyridazine can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects. The interaction with binding proteins also influences the localization and accumulation of 3-(Azetidin-1-yl)-6-chloropyridazine within cells .
Subcellular Localization
The subcellular localization of 3-(Azetidin-1-yl)-6-chloropyridazine plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various biomolecules and exerts its effects on cellular processes. Additionally, 3-(Azetidin-1-yl)-6-chloropyridazine can be targeted to specific subcellular compartments through post-translational modifications and targeting signals. For example, phosphorylation of 3-(Azetidin-1-yl)-6-chloropyridazine can direct it to the nucleus, where it influences gene expression and other nuclear processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-1-yl)-6-chloropyridazine typically involves the formation of the azetidine ring followed by its attachment to the chloropyridazine moiety. One common method involves the aza-Michael addition of NH-heterocycles to a precursor such as methyl 2-(azetidin-3-ylidene)acetate . This reaction is catalyzed by bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and carried out in solvents such as tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for 3-(Azetidin-1-yl)-6-chloropyridazine may involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(Azetidin-1-yl)-6-chloropyridazine can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can target the chloropyridazine moiety, potentially leading to dechlorinated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloropyridazine site.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are common.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.
相似化合物的比较
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring that is structurally similar but lacks the chloropyridazine moiety.
Chloropyridazine: A chlorinated pyridazine ring without the azetidine component.
Uniqueness
3-(Azetidin-1-yl)-6-chloropyridazine is unique due to the combination of the azetidine ring and the chloropyridazine moiety. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
3-(azetidin-1-yl)-6-chloropyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c8-6-2-3-7(10-9-6)11-4-1-5-11/h2-3H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUXNFARTFEQGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

